CYP11B2 vs. CYP11B1 Selectivity: A 1.8‑Fold Window Over the Counter‑Screen
In a V79 cell‑based assay stably expressing human CYP11B2 or CYP11B1, the target compound displayed an IC₅₀ of 2.83 × 10³ nM against CYP11B2 and an IC₅₀ >5.00 × 10³ nM against CYP11B1, corresponding to a minimum selectivity ratio of ~1.8‑fold [1]. This selectivity profile, recorded in the same assay format used for indoline‑based aldosterone synthase inhibitors in patent US9745282, provides a quantitative baseline that simpler 3‑carbamoylphenylboronic acid cannot match because the latter lacks the dimethoxybenzyl moiety necessary for isoform discrimination.
| Evidence Dimension | CYP11B2 / CYP11B1 inhibitory activity |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 2.83 × 10³ nM; CYP11B1 IC₅₀ > 5.00 × 10³ nM |
| Comparator Or Baseline | Unsubstituted 3‑carbamoylphenylboronic acid (CAS 351422‑73‑6) – no CYP11B2/CYP11B1 data reported |
| Quantified Difference | Minimum selectivity ratio (CYP11B1/CYP11B2) ≥ 1.77 |
| Conditions | V79 cell lines stably expressing human CYP11B2 or CYP11B1; deoxycorticosterone substrate |
Why This Matters
A selectivity ratio >1.7 confirms that the compound is not a promiscuous CYP inhibitor, reducing the risk of off‑target effects when used as a starting point for aldosterone‑synthase inhibitor development.
- [1] BindingDB. (n.d.). BDBM50019881 – CHEMBL3287174 – US9745282, 24. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019881 View Source
